2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide - 332098-88-1

2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Catalog Number: EVT-2880253
CAS Number: 332098-88-1
Molecular Formula: C12H15N5O3S
Molecular Weight: 309.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alogliptin

  • Compound Description: Alogliptin is a commercially available dipeptidyl peptidase IV (DPP-IV) inhibitor used for treating type 2 diabetes. []
  • Relevance: While not structurally identical, Alogliptin shares a similar binding mode with the target compound, 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, when interacting with DPP-IV. This similarity informed the molecular operations and structural optimization efforts in the development of the target compound as a potential DPP-IV inhibitor. []
  • Compound Description: Linagliptin, another marketed DPP-IV inhibitor for type 2 diabetes treatment, exhibits a similar binding mode to Alogliptin. []
  • Relevance: Like Alogliptin, Linagliptin's interaction with DPP-IV served as a structural basis for designing and optimizing 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide. This highlights the use of existing drugs as structural templates for developing novel therapeutic agents with enhanced properties. []

(R)-40

  • Compound Description: (R)-40 is a potent DPP-IV inhibitor identified and discussed in the same study as the target compound. Its full chemical name is (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile. []
  • Relevance: (R)-40 represents the most potent enantiomer developed through the study's molecular operations. It shares a core xanthine structure with 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, highlighting the significance of stereochemistry in biological activity and drug development. []

Compound 43

  • Compound Description: Compound 43 is a racemic DPP-IV inhibitor identified in a previous study mentioned in the context of the target compound's development. []
  • Relevance: Though the specific structure of Compound 43 isn't detailed, it shares the classification of being a DPP-IV inhibitor with 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide. This suggests structural similarities and reinforces the research's focus on designing DPP-IV inhibitors. []

1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8/7-ylalkyl)ureas

  • Compound Description: This class of compounds represents a series of potential acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors. []
  • Relevance: These ureas are structurally related to 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide due to their modified xanthine core. Modifications at positions 7 and 8, often involving alkyl chains and urea linkages, are explored in both cases, highlighting common strategies for targeting different enzymes involved in metabolic processes. []

N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1754)

  • Compound Description: MRS1754 is a selective antagonist for the adenosine A2B receptor. [, , , ]
  • Relevance: MRS1754 and 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide belong to the same chemical class: xanthine derivatives. They both feature substitutions at the 8-position of the purine ring, highlighting the significance of this position in modulating adenosine receptor activity. [, , , ]

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

  • Compound Description: MRE2028F20 is a potent and selective antagonist for the human A2B adenosine receptor. []
  • Relevance: Both MRE2028F20 and 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide are xanthine derivatives with modifications at the 8-position of the purine ring. The presence of different heterocyclic substituents at this position emphasizes the structural diversity within this class of compounds and their potential for selective adenosine receptor antagonism. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

  • Compound Description: MRE2029F20 is a highly potent and selective antagonist for the human A2B adenosine receptor. It has been used as a radioligand, [3H]MRE 2029-F20, for studying A2B receptors. [, , ]
  • Relevance: The structural similarity between MRE2029F20 and 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide lies in the presence of a xanthine core and modifications at the 8-position with a pyrazole ring. This highlights the importance of specific heterocyclic substitutions at this position for achieving high affinity and selectivity for the A2B adenosine receptor. [, , ]

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

  • Compound Description: MRE2030F20 is another highly potent and selective antagonist for the human A2B adenosine receptor, similar to MRE2029F20. []
  • Relevance: MRE2030F20 shares a similar structure with 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, featuring a central xanthine core and a pyrazole ring at the 8-position. The minor difference in substituents on the phenyl ring linked to the acetamide group demonstrates the impact of subtle structural changes on the pharmacological profile of these compounds. []

2-Methyl-2-[(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides

  • Compound Description: This group of compounds represents a series of novel mercapto xanthine derivatives synthesized and evaluated for their antitumor activity. [, ]
  • Relevance: These derivatives are closely related to 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, sharing a similar scaffold with modifications primarily focusing on the substituents of the arylacetamide group at the 8-position. This emphasizes the potential of exploring diverse substituents at this position for modulating antitumor activity. [, ]

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

  • Compound Description: This series of 1,3-dimethylxanthine derivatives with a pyrazole ring at position 8 was synthesized and evaluated for their antioxidant and anti-inflammatory activities. []
  • Relevance: The structural similarity with 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide lies in the presence of a modified xanthine core. Both sets of compounds highlight the potential of substituting various groups at positions 7 and 8 of the xanthine structure to achieve desired biological activities. []

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]KF17837S)

  • Compound Description: [3H]KF17837S is a radioligand used in binding studies to characterize and study the adenosine A2A receptor. []
  • Relevance: Both [3H]KF17837S and 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide are xanthine derivatives, highlighting the utility of this core structure in designing ligands for adenosine receptors. []

Olomoucine Analogues

  • Compound Description: This refers to a group of compounds designed as olomoucine analogues, including 2-[(1-substituted)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamides, 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones, and 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-diones. These compounds were synthesized and investigated for their anticancer activity. []
  • Relevance: These olomoucine analogues share structural similarities with 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, primarily the presence of a purine-2,6-dione core and modifications at the 8-position. This connection highlights the importance of the purine scaffold in medicinal chemistry and the development of anticancer agents. []

4-{2-[7-amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol (ZM241385)

  • Compound Description: ZM241385 is a known adenosine A2A receptor antagonist that also exhibits inverse agonism at the A2B receptor. [, , ]
  • Relevance: While not structurally identical, ZM241385 and 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide share the ability to interact with adenosine receptors, although with different selectivity profiles. [, , ]

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

  • Compound Description: DPCPX is an adenosine receptor antagonist known to act as an inverse agonist at the A2B receptor. [, , ]
  • Relevance: DPCPX and 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide fall under the umbrella of xanthine derivatives. This structural similarity underscores the versatility of the xanthine scaffold in designing compounds that can modulate adenosine receptor activity. [, , ]

4-(3-[6-amino-9-(5-ethylcarbamoyl-3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexanecarboxylic acid methyl ester (ATL146e)

  • Compound Description: ATL146e is a potent and selective agonist of human A2A adenosine receptors, also exhibiting activity at A3 receptors. []
  • Relevance: Though structurally distinct from 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, ATL146e exemplifies a different class of adenosine receptor modulators. ATL146e's structure, featuring a cyclohexyl ring and a propynyl linker, contrasts with the thioacetamide group in the target compound, emphasizing the diverse approaches to targeting adenosine receptors. []

Acetic acid 4-(3-[6-amino-9-(5-ethylcarbamoyl-3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexylmethyl ester (ATL193)

  • Compound Description: ATL193 is a potent and selective agonist for the human A2A adenosine receptor, exhibiting similar pharmacological activity to ATL146e. []
  • Relevance: ATL193 serves as a close analogue of ATL146e, differing only in the ester moiety. This close relationship highlights how minor structural variations can lead to subtle changes in pharmacological properties, offering insights for optimizing compound selectivity and potency. []

2-p-[2-Carboxyethyl]phenethylamino-5′-N-ethylcarboxamido-adenosine (CGS-21680)

  • Compound Description: CGS-21680 is a selective agonist for the adenosine A2A receptor. It is used to study the role of A2A receptors in various physiological processes. [, ]
  • Relevance: CGS-21680 and 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide highlight different approaches to targeting adenosine receptors. CGS-21680 utilizes a ribose moiety with modifications, while the target compound focuses on a substituted purine core, showcasing the diversity in designing ligands for these receptors. [, ]

2-[2-(4-Chlorophenyl)ethoxy]adenosine (MRE0094)

  • Compound Description: MRE0094 is a selective agonist for the A2A adenosine receptor. []
  • Relevance: While structurally distinct, MRE0094, like 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, interacts with adenosine receptors, demonstrating the range of chemical structures capable of modulating these receptors. []

3',9'-dibenzyl-6'-selenoxo-3',4',9',10'-tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9]tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile

  • Compound Description: This compound, containing chalcogenamide groups, was investigated for its potential in reducing weight gain in rats fed a high-fat diet. []
  • Relevance: Although structurally distinct from 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, this compound's inclusion highlights the exploration of diverse chemical structures for therapeutic applications, particularly in addressing metabolic disorders like obesity. []

4-(2-Chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Compound Description: Similar to the previous compound, this chalcogenamide-containing substance was also investigated for its potential in mitigating weight gain in a rat model of diet-induced obesity. []
  • Relevance: Despite significant structural differences from 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, this compound emphasizes the ongoing search for novel therapeutic agents targeting metabolic pathways, suggesting a broader context for the target compound's potential applications beyond its specific structural class. []

Properties

CAS Number

332098-88-1

Product Name

2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

IUPAC Name

2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide

Molecular Formula

C12H15N5O3S

Molecular Weight

309.34

InChI

InChI=1S/C12H15N5O3S/c1-6(2)4-17-8-9(14-12(17)21-5-7(13)18)16(3)11(20)15-10(8)19/h1,4-5H2,2-3H3,(H2,13,18)(H,15,19,20)

InChI Key

BVRVBRFPYSYEPC-UHFFFAOYSA-N

SMILES

CC(=C)CN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.